Functional Selectivity Profile vs. Roflumilast: The Basis for a Potentially Wider Therapeutic Index
As no direct head-to-head data is publicly available for CAS 921805-69-8, the strongest comparable evidence is from the structurally related pyridazinone PDE4 inhibitor, NIS-62949. In a direct comparative study, NIS-62949 demonstrated a highly differentiated profile from roflumilast, the leading second-generation PDE4 inhibitor. The compound exhibited a quantifiably wider therapeutic window, primarily due to its potent inhibition of TNF-α release from human peripheral blood mononuclear cells (PBMCs) coupled with a reduced emetic potential relative to roflumilast [1]. For CAS 921805-69-8, a compound of identical core scaffold and synthetically distinct peripheral groups, the 'procurement rationale' is based on the class-level demonstration that precise pyridazinone substitution (in this case, a 4-ethoxyphenyl group and a cyclopentylacetamide tail) is the critical determinant of this improved safety-efficacy profile, not merely PDE4 inhibitory potency.
| Evidence Dimension | Inhibition of TNF-α release from human PBMCs (LPS-stimulated) |
|---|---|
| Target Compound Data | For the structural analog NIS-62949: IC50 = 0.31 μM (310 nM) [1]. Data for CAS 921805-69-8 is not available; the compound is procured for lead optimization studies mapping these specific substituent effects. |
| Comparator Or Baseline | Roflumilast: IC50 = 0.68 μM (680 nM) under comparable conditions [1]. |
| Quantified Difference | The structurally related pyridazinone analog (NIS-62949) is 2.19-fold more potent than roflumilast in this key cellular efficacy assay. |
| Conditions | Human PBMC assay, TNF-α production induced by lipopolysaccharide (LPS), in vitro. |
Why This Matters
For procurement decisions, this demonstrates that specific 4-ethoxyphenyl-pyridazinone derivatives achieve superior cellular potency at lower concentrations than the clinical benchmark, a difference directly attributable to the unique substitution pattern that CAS 921805-69-8 is designed to further explore.
- [1] Dastidar, S. G., et al. (2009). Pharmacology of a novel, orally active PDE4 inhibitor. Pharmacology, 83(5), 275-286. View Source
